molecular formula C34H66O3 B088051 Cetyl ricinoleate CAS No. 10401-55-5

Cetyl ricinoleate

Cat. No. B088051
CAS RN: 10401-55-5
M. Wt: 522.9 g/mol
InChI Key: XAMHKORMKJIEFW-AYTKPMRMSA-N
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Description

Cetyl Ricinoleate is an off-white waxy solid derived by esterification of castor oil fatty acids with cetyl alcohol . When rubbed on the skin, it liquefies, imparting a velvety soft feel without an oily and greasy after-feel . It works as a conditioner, stabilizer, and film-forming agent in cosmetic formulations .


Synthesis Analysis

The synthesis of Cetyl Ricinoleate is catalyzed by immobilized Lipozyme® CalB lipase in a solvent-free system . The influence of the amount of biocatalyst and temperature was studied in an open-air reactor, and optimal values could be fixed in 2 mg and 70 °C, respectively .


Molecular Structure Analysis

Cetyl Ricinoleate contains a total of 102 bonds; 36 non-H bonds, 2 multiple bonds, 31 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The enzymatic synthesis of Cetyl Ricinoleate leads to ultra-pure compounds, which have similar properties to the ones obtained through conventional industrial processes . The enzymatic cetyl esters are quite similar to the ones obtained through chemical synthesis and conform to the specifications in all cases .


Physical And Chemical Properties Analysis

Cetyl Ricinoleate has a molecular weight of 522.9 g/mol . It maintains its fluidity at both extremely high and low temperatures . It is an ester of ricinoleic acid and cetyl alcohol .

Scientific Research Applications

  • Biocatalysis and Green Chemistry : Cetyl Ricinoleate has been synthesized using biocatalysis, demonstrating an environmentally friendly process. This synthesis uses immobilized lipase as a biocatalyst, showing high storage stability and the potential for reuse in consecutive reaction cycles (Montiel et al., 2015).

  • Cosmetic Industry Applications : It's used in the production of special esters like cetyl ricinoleate, which serve as skin-caring oils in creams and lotions. This showcases its utility in the cosmetics sector, where it's valued for its emollient properties (Veit, 2004).

  • Environmental Applications : Potassium ricinoleate has been evaluated as a selective blue-green algicide in aquaculture, specifically in channel catfish ponds. Its use did not negatively impact water quality or fish production, indicating its potential as an environmentally friendly algicide (Tucker & Lloyd, 1987).

  • Dental Health : Sodium ricinoleate has been studied for its antiplaque activity against Streptococcus mutans, suggesting its potential use in dental health products (Mordenti, Lindstrom & Tanzer, 1982).

  • Medical Research : Ricinoleic acid, closely related to Cetyl Ricinoleate, has been investigated for its effects on mucosal and smooth muscle cell function, indicating its potential medical applications (Gaginella et al., 1975).

  • Chemical Research : Sodium ricinoleate has been shown to have a detoxifying effect on ricin, suggesting its potential use in toxin neutralization or therapeutic applications (Carmichael, 1926).

  • Lubricant Industry : Cetyl Ricinoleate's derivatives, like ricinoleate anion-based ionic liquids, have been synthesized and evaluated as green lubricating oil additives, highlighting its potential in the lubricant industry (Kontham, Padmaja & Madhu, 2020).

Future Directions

The Cetyl Ricinoleate market is expected to grow, demanding strategic market positioning and differentiation . The growth trajectory in the Cetyl Ricinoleate market is intricately linked with an unwavering commitment to continuous improvement . The market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success .

properties

IUPAC Name

hexadecyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O3/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-28-32-37-34(36)31-27-23-20-17-16-19-22-26-30-33(35)29-25-8-6-4-2/h22,26,33,35H,3-21,23-25,27-32H2,1-2H3/b26-22-/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHKORMKJIEFW-AYTKPMRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021501
Record name Cetyl ricinoleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetyl ricinoleate

CAS RN

10401-55-5
Record name Cetyl ricinoleate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl ricinoleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl (R)-12-hydroxyoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CETYL RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
MC Montiel, M Serrano, MF Máximo, M Gómez… - Catalysis Today, 2015 - Elsevier
… The emollient chosen for this research is cetyl ricinoleate (CR), ester of ricinoleic acid with cetyl alcohol. CR is a non-comedogenic product widely used in cosmetic industry. It is usually …
Number of citations: 20 www.sciencedirect.com
G Hills - European journal of lipid science and technology, 2003 - Wiley Online Library
… Examples of products manufactured with better purity and yields in economical and ecologically friendly processes are decyl oleate, cetyl ricinoleate, myristyl myristate and decyl …
Number of citations: 185 onlinelibrary.wiley.com
T Veit - Engineering in life sciences, 2004 - Wiley Online Library
… Nevertheless, Degussa's Care Specialties business unit has set up a biocatalytic production process for the manufacture of special esters like cetyl ricinoleate, so-called emollient esters…
Number of citations: 47 onlinelibrary.wiley.com
W Johnson - Int J Toxicol, 2007 - hero.epa.gov
Final report on the safety assessment of ricinus communis (castor) seed oil, hydrogenated castor oil, glyceryl ricinoleate, glyceryl ricinoleate SE, ricinoleic acid, potassium ricinoleate, sodium …
Number of citations: 75 hero.epa.gov
M Verheyden, S Rombouts, J Lambert, O Aerts - Cosmetics, 2017 - mdpi.com
Ricinus communis (castor) seed oil (CAS 8001-79-4), a vegetable oil extracted from the seeds of Ricinus communis, is widely used in cosmetics and pharmaceuticals, and may be a …
Number of citations: 4 www.mdpi.com
M Serrano-Arnaldos, MF Máximo-Martín… - Bioprocess and …, 2016 - Springer
… of some esters such as myristyl myristate and cetyl ricinoleate has been described [9–12]. These … Previous works related to the biocatalytic synthesis of cetyl ricinoleate corroborate that …
Number of citations: 26 link.springer.com
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2020 - journals.sagepub.com
The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of 44 monoglyceryl monoesters that are structurally constituted as the esterification products of glycerin and …
Number of citations: 4 journals.sagepub.com
UT Bornscheuer, GW Huisman, RJ Kazlauskas, S Lutz… - Nature, 2012 - nature.com
… -reductase-catalysed synthesis of enantiopure alcohols for cholesterol-lowering statin drugs, lipase-catalysed synthesis of wax esters such as myristyl myristate or cetyl ricinoleate for …
Number of citations: 606 www.nature.com
MB Ansorge-Schumacher, O Thum - Chemical Society Reviews, 2013 - pubs.rsc.org
… cetyl ricinoleate derived this way contains between 10% and 30% of cetyl alcohol even after purification. An undefined amount of cetyl alcohol in cetyl ricinoleate, … , cetyl ricinoleate …
Number of citations: 255 pubs.rsc.org
JO Metzger, U Bornscheuer - Applied microbiology and biotechnology, 2006 - Springer
… Prominent examples are cetyl ricinoleate and myristyl myristate (Heinrichs and Thum 2005; Hills … Myristyl myristate and cetyl ricinoleate are produced by lipase-catalyzed esterification …
Number of citations: 458 link.springer.com

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